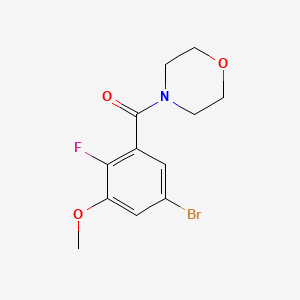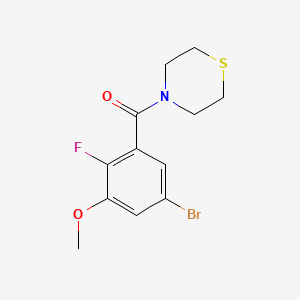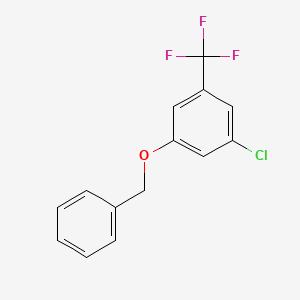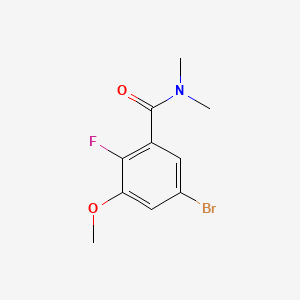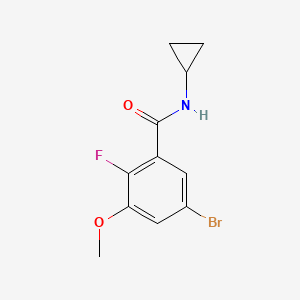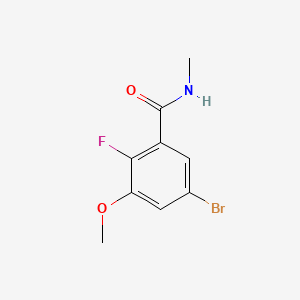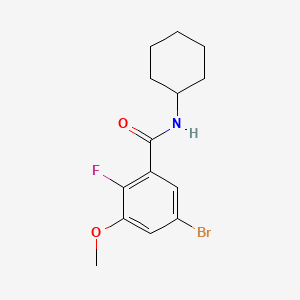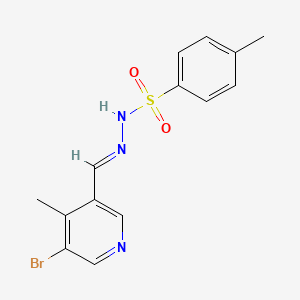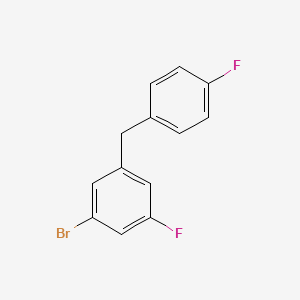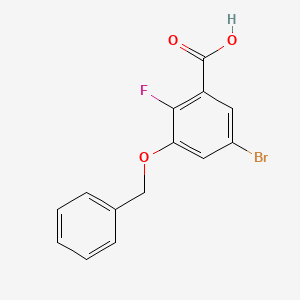
(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane” is a chemical compound with the CAS Number: 2166849-71-2 . It has a molecular weight of 289.09 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrF4S/c1-14-7-4 (8 (11,12)13)2-3-5 (9)6 (7)10/h2-3H,1H3 . This code provides a specific description of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 207.3±40.0 °C and a predicted density of 1.69±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) .
科学研究应用
3-BTFMS has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent for the synthesis of heterocyclic compounds, and as a ligand for coordination chemistry. It has also been used as a catalyst in the synthesis of polymers, as a reagent for the synthesis of pharmaceuticals, and as a reagent for the synthesis of fluorinated compounds.
作用机制
The mechanism of action of 3-BTFMS is not yet fully understood. However, it is believed to act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules. It has also been suggested that 3-BTFMS can act as a hydrogen-bond donor, which can lead to the formation of hydrogen bonds between molecules. Furthermore, it has been suggested that 3-BTFMS can act as a Lewis base, which can facilitate the formation of ionic bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BTFMS are not yet fully understood. However, it has been suggested that 3-BTFMS can act as an inhibitor of enzymes, which can lead to the inhibition of certain biochemical pathways. Furthermore, it has been suggested that 3-BTFMS can interact with cell membranes, which can lead to changes in cell signaling pathways.
实验室实验的优点和局限性
The advantages of using 3-BTFMS in laboratory experiments include its low boiling point and low vapor pressure, which make it ideal for use in a variety of laboratory settings. Furthermore, 3-BTFMS is relatively inexpensive and can be easily synthesized from readily available starting materials. However, 3-BTFMS is a highly reactive compound, which can lead to the formation of hazardous by-products. Furthermore, 3-BTFMS is a volatile compound, which can lead to the contamination of laboratory equipment.
未来方向
The future directions for 3-BTFMS research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications. Furthermore, further research into the synthesis and purification of 3-BTFMS is needed to ensure the safe and effective use of the compound in laboratory experiments. Additionally, further research into the use of 3-BTFMS in industrial applications is needed to explore its potential as a catalyst and reagent in the synthesis of polymers, pharmaceuticals, and fluorinated compounds. Finally, further research into the environmental impact of 3-BTFMS is needed to ensure its safe and responsible use.
合成方法
3-BTFMS can be synthesized via a number of routes. The most common method is via the reaction of bromine and trifluoromethylphenylsulfide in aqueous solution. This reaction is carried out at room temperature and yields 3-BTFMS as the primary product. Other methods of synthesis include the reaction of bromine and 2-fluoro-6-trifluoromethylphenylsulfide, as well as the reaction of bromine and 2-fluoro-6-trifluoromethylbenzenesulfonate.
属性
IUPAC Name |
1-bromo-2-fluoro-3-methylsulfanyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4S/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCIOORHCQHGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

